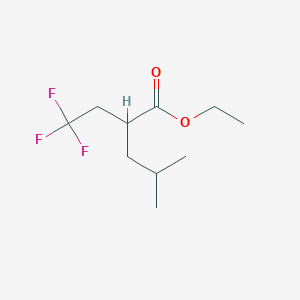
"ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate"
Vue d'ensemble
Description
“Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate” is a complex organic compound. It likely contains an ester functional group, given the “pentanoate” in its name, which is typical of esters . The “ethyl” and “methyl” parts refer to ethyl and methyl groups attached to the molecule . The “2,2,2-trifluoroethyl” part suggests the presence of a trifluoroethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, with various functional groups. The exact structure would depend on the positions of the ethyl, methyl, and trifluoroethyl groups within the pentanoate backbone .Chemical Reactions Analysis
As an ester, this compound would likely undergo reactions typical of esters, such as hydrolysis, reduction, and transesterification . The presence of the trifluoroethyl group could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like boiling point, melting point, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate is a molecule whose derivatives and isomers have been the subject of various scientific studies focusing on synthesis, structural characterization, and potential applications. One study conducted on related compounds involved the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, highlighting their potential as anticancer drugs. These complexes were structurally characterized by various spectroscopic techniques and demonstrated significant cytotoxicity against various human tumor cell lines, surpassing some conventional drugs like doxorubicin and cisplatin in efficacy (Basu Baul et al., 2009).
Conformational Studies
Another study detailed the conformation of pentanoates in both solid and gas phases. Researchers employed molecular beam Fourier transform microwave spectroscopy, theoretical calculations, and X-ray diffraction to study the structures of isomeric pentanoates. They found that despite the apparent simplicity of these molecules, identifying their lowest energy conformers remains a challenging task, requiring sophisticated methods and theoretical approaches (Merkens et al., 2014).
Quantum Chemistry and Molecular Modeling
Further research explored the conformational landscape and intrinsic properties of volatile organic compounds like ethyl 2-methyl pentanoate. High-resolution molecular spectroscopy and quantum chemical methods provided insight into the soft degrees of freedom in these compounds. The study noted the importance of choosing appropriate quantum chemical methods and basis sets to accurately predict the conformer's structure and rotational spectra (Dahmani et al., 2020).
DFT/B3LYP and Molecular Docking Analyses
Additionally, DFT/B3LYP and molecular docking analyses were conducted on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, providing valuable theoretical insights. The compound showed promising inhibitory properties for cancer treatment due to its ability to adhere to the active sites of proteins, as demonstrated by molecular docking studies (Sert et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3O2/c1-4-15-9(14)8(5-7(2)3)6-10(11,12)13/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVKVEHADCKLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(2,2,2-trifluoroethyl)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



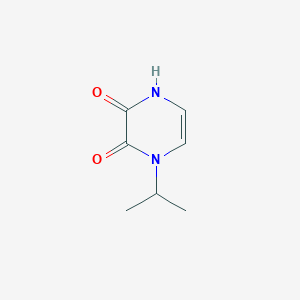
![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)
![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)
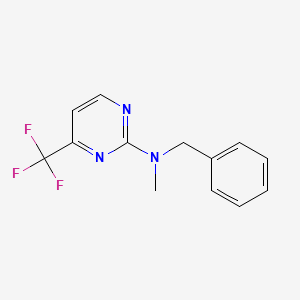
![2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6432474.png)
![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)
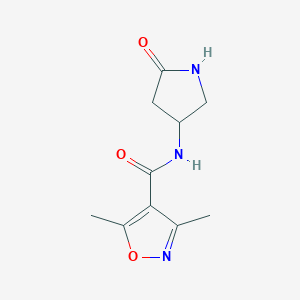

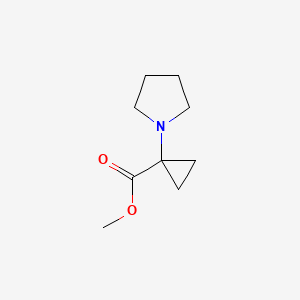
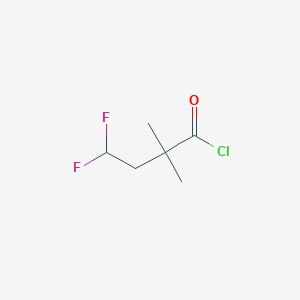
![4-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432519.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)